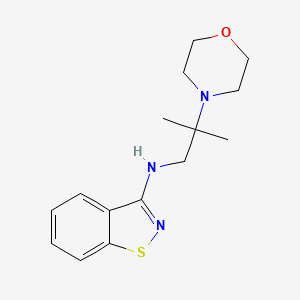![molecular formula C14H18F3N3O B7636868 2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7636868.png)
2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, also known as TPCA-1, is a small molecule inhibitor that has been widely used in scientific research. TPCA-1 has shown promising results in various studies related to cancer, inflammation, and autoimmune diseases.
Mecanismo De Acción
2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide works by inhibiting the activity of IKKβ, a key kinase involved in the activation of the NF-κB pathway. 2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide binds to the ATP-binding pocket of IKKβ and prevents its phosphorylation, thereby inhibiting the downstream activation of NF-κB.
Biochemical and Physiological Effects:
2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has been shown to have potent anti-inflammatory and anti-cancer effects. In vitro studies have demonstrated that 2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. 2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has also been shown to induce cell death and inhibit cell proliferation in cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is its specificity for IKKβ, which makes it a valuable tool for studying the NF-κB pathway. 2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, 2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has some limitations in lab experiments, including its low solubility in water and its potential off-target effects.
Direcciones Futuras
For the use of 2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide include the development of novel therapies and the optimization of its pharmacokinetic properties.
Métodos De Síntesis
2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-(trifluoromethyl)benzaldehyde with 1-methylpiperazine in the presence of acetic acid to form 4-(4-methylpiperazin-1-yl)benzaldehyde. This intermediate is then reacted with N-(2-acetoxyethyl)acetamide in the presence of sodium triacetoxyborohydride to yield 2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has been extensively used in various scientific research studies due to its potent inhibitory effects on the nuclear factor kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in regulating immune response, inflammation, and cell survival. Dysregulation of the NF-κB pathway has been linked to various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis.
Propiedades
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O/c1-19-6-8-20(9-7-19)10-13(21)18-12-4-2-11(3-5-12)14(15,16)17/h2-5H,6-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVNNAJQECZJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

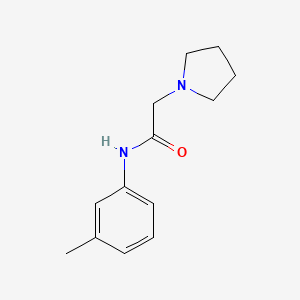
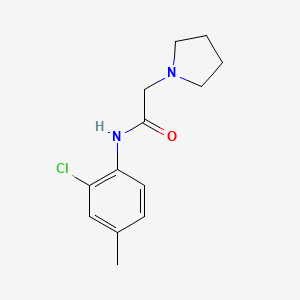
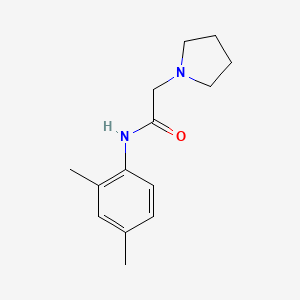
![2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B7636807.png)

![3-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7636824.png)
![2-[(4-Bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B7636825.png)
![3-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7636828.png)
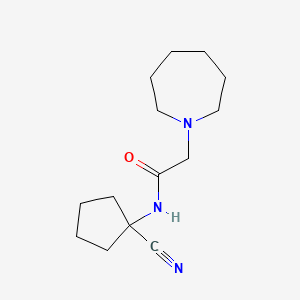
![N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B7636836.png)

![N-[3-oxo-3-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]propyl]acetamide](/img/structure/B7636851.png)
![N-(2-Methylphenyl)-2-[(hexahydro-1H-azepin)-1-yl]acetamide](/img/structure/B7636858.png)
